Cas no 2165322-94-9 (USP25/28 inhibitor AZ1)

USP25/28 inhibitor AZ1 is a selective small-molecule compound designed to target and inhibit the ubiquitin-specific proteases USP25 and USP28. These enzymes play critical roles in protein stability and cellular signaling pathways, particularly in cancer and inflammatory diseases. AZ1 demonstrates high specificity, effectively disrupting the deubiquitinase activity of USP25/28 without significant off-target effects. Its well-characterized mechanism of action makes it a valuable tool for research into USP25/28-dependent processes, including DNA damage response, immune regulation, and tumor progression. The compound exhibits favorable pharmacokinetic properties in preclinical studies, enabling robust in vitro and in vivo investigations. AZ1 is widely used in mechanistic studies and therapeutic exploration for diseases linked to USP25/28 dysregulation.
USP25/28 inhibitor AZ1 structure
USP25/28 inhibitor AZ1 structure
Product Name:USP25/28 inhibitor AZ1
CAS No:2165322-94-9
MF:C17H16BrF4NO2
MW:422.2121
MDL:MFCD32201047
CID:4730207
PubChem ID:135397656
Update Time:2025-06-17

USP25/28 inhibitor AZ1 Chemical and Physical Properties

Names and Identifiers

    • USP25/28 inhibitor AZ1
    • USP25 and 28 inhibitor AZ-1
    • s8904
    • 2-((5-Bromo-2-((4-fluoro-3-(trifluoromethyl)benzyl)oxy)benzyl)amino)ethan-1-ol
    • AZ1
    • Ethanol, 2-[[[5-bromo-2-[[4-fluoro-3-(trifluoromethyl)phenyl]methoxy]phenyl]methyl]amino]-
    • 2-[[5-bromo-2-[[4-fluoro-3-(trifluoromethyl)phenyl]methoxy]phenyl]methylamino]ethanol
    • BCP31311
    • BDBM50514121
    • E74097
    • 2-(5-Bromo-2-(4-fluoro-3-(trifluoromethyl)benzyloxy)benzylamino)ethanol
    • 2-((5-bromo-2-((4-fluoro-3-(trifluoromethyl)benzyl)oxy)b
    • EX-A3395
    • 2-{[(5-bromo-2-{[4-fluoro-3-(trifluoromethyl)phenyl]methoxy}phenyl)methyl]amino}ethanol
    • C17H16BrF4NO2
    • WS-00837
    • AKOS040759228
    • 2165322-94-9
    • EN300-6491167
    • 2-[[5-bromanyl-2-[[4-fluoranyl-3-(trifluoromethyl)phenyl]methoxy]phenyl]methylamino]ethanol
    • 2-{[(5-bromo-2-{[4-fluoro-3-(trifluoromethyl)phenyl]methoxy}phenyl)methyl]amino}ethan-1-ol
    • CHEMBL4442615
    • HY-117370
    • CS-0065552
    • ITHSFXDGKQYOED-UHFFFAOYSA-N
    • SCHEMBL23683179
    • AZ1; AZ-1; AZ 1;USP25/28 inhibitor AZ1
    • 2-((5-bromo-2-((4-fluoro-3-(trifluoromethyl)benzyl)oxy)benzyl)amino)ethanol
    • Z3331411197
    • WF0
    • MDL: MFCD32201047
    • Inchi: 1S/C17H16BrF4NO2/c18-13-2-4-16(12(8-13)9-23-5-6-24)25-10-11-1-3-15(19)14(7-11)17(20,21)22/h1-4,7-8,23-24H,5-6,9-10H2
    • InChI Key: ITHSFXDGKQYOED-UHFFFAOYSA-N
    • SMILES: BrC1C([H])=C([H])C(=C(C=1[H])C([H])([H])N([H])C([H])([H])C([H])([H])O[H])OC([H])([H])C1C([H])=C([H])C(=C(C(F)(F)F)C=1[H])F

Computed Properties

  • Exact Mass: 421.03005 g/mol
  • Monoisotopic Mass: 421.03005 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 7
  • Complexity: 399
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 41.5
  • Molecular Weight: 422.2

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USP25/28 inhibitor AZ1 Suppliers

Amadis Chemical Company Limited
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(CAS:2165322-94-9)USP25/28 inhibitor AZ1
Order Number:A1007710
Stock Status:in Stock
Quantity:10mg/25mg/50mg/100mg/250mg
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 15:06
Price ($):169.0/203.0/248.0/302.0/369.0
Email:sales@amadischem.com

Additional information on USP25/28 inhibitor AZ1

USP25/28 Inhibitor AZ1 and Its Significance in Modern Pharmaceutical Research

Compounds with unique chemical properties often play pivotal roles in advancing pharmaceutical research and development. One such compound, identified by the CAS number 2165322-94-9, has garnered significant attention in the scientific community due to its novel applications. Specifically, this compound is marketed under the product name USP25/28 inhibitor AZ1, highlighting its specialized function as an inhibitor targeting a critical enzyme pathway. This introduction aims to delve into the properties, mechanisms of action, and recent research findings associated with this compound.

The USP25/28 inhibitor AZ1 is designed to interact with a specific subset of ubiquitin-specific proteases (USPs), which are essential for regulating protein degradation and cellular processes. USPs are involved in various biological pathways, including DNA repair, cell cycle regulation, and inflammation. By inhibiting USP25 and USP28, AZ1 disrupts these pathways, potentially leading to therapeutic benefits in conditions where these enzymes are overactive or dysregulated.

Recent studies have demonstrated the promising potential of USP25/28 inhibitor AZ1 in treating certain types of cancer. Cancer cells often exhibit altered ubiquitin dynamics, which contribute to their proliferation and resistance to apoptosis. By targeting USP25 and USP28, AZ1 can modulate ubiquitin-mediated protein degradation, thereby inhibiting tumor growth and enhancing the efficacy of existing cancer therapies. For instance, preclinical trials have shown that AZ1 can synergize with chemotherapy agents, leading to improved outcomes in animal models of breast and ovarian cancer.

The mechanism of action of USP25/28 inhibitor AZ1 involves its high-affinity binding to the active site of USP25 and USP28 enzymes. This binding prevents the enzymes from deubiquitinating target proteins, thereby stabilizing them and altering cellular signaling cascades. The compound's selectivity for USP25 and USP28 over other members of the USP family is a key factor in its therapeutic potential. This selectivity minimizes off-target effects and reduces the risk of adverse reactions.

In addition to its applications in oncology, research is exploring the use of USP25/28 inhibitor AZ1 in other therapeutic areas. Chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease, are characterized by dysregulated ubiquitin-mediated protein turnover. By inhibiting USP25 and USP28, AZ1 may help restore normal protein homeostasis and reduce inflammation. Preliminary studies have shown that AZ1 can attenuate inflammatory responses in cellular models of these diseases, suggesting its potential as a novel therapeutic agent.

The chemical structure of the compound with CAS number 2165322-94-9 is designed to optimize its interactions with the target enzymes. Advanced computational modeling techniques have been employed to identify key structural features that enhance binding affinity and selectivity. These insights have guided the optimization process, leading to the development of potent and selective inhibitors like AZ1. The compound's solubility profile has also been carefully considered to ensure effective delivery in vivo.

The synthesis of USP25/28 inhibitor AZ1 involves multi-step organic reactions that require precise control over reaction conditions. High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly used techniques for purifying and characterizing the final product. The synthesis route has been optimized for scalability, ensuring that sufficient quantities of the compound can be produced for preclinical and clinical studies.

Efficacy studies of USP25/28 inhibitor AZ1 have been conducted using both in vitro and in vivo models. In vitro assays have demonstrated that AZ1 effectively inhibits USP25 and USP28 activity across a range of concentrations. In vivo studies have shown that AZ1 can modulate relevant biological pathways in animal models, leading to measurable therapeutic effects. These findings support further investigation into the compound's potential as a drug candidate.

The safety profile of USP25/28 inhibitor AZ1 is another critical aspect that has been thoroughly evaluated during preclinical development. Toxicology studies have assessed various parameters, including acute toxicity, chronic toxicity, and potential long-term effects. The results indicate that AZ1 is well-tolerated at therapeutic doses but may cause some side effects at higher concentrations. Further research is ongoing to identify strategies for minimizing these effects.

The future direction of research on USP25/28 inhibitor AZ1 includes exploring combination therapies with other drugs targeting different pathways. Such combinations may enhance therapeutic efficacy while reducing resistance development. Additionally, efforts are underway to develop next-generation inhibitors with improved pharmacokinetic properties. Advances in drug delivery systems may also contribute to optimizing the clinical use of AZ1.

In conclusion, compounds like those identified by CAS number 2165322-94-9, particularly those marketed as USP25/28 inhibitor AZ1, represent significant advancements in pharmaceutical research. Their ability to modulate critical enzyme pathways holds promise for treating a variety of diseases, including cancer and chronic inflammatory disorders. As research continues to uncover new applications for these compounds, their impact on modern medicine is likely to grow significantly.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:2165322-94-9)USP25/28 inhibitor AZ1
A1007710
Purity:99%/99%/99%/99%/99%
Quantity:10mg/25mg/50mg/100mg/250mg
Price ($):169.0/203.0/248.0/302.0/369.0
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